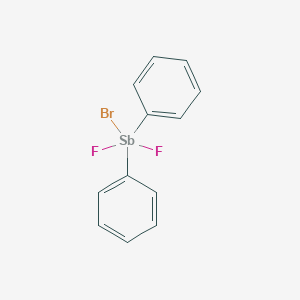
Bromo(difluoro)diphenyl-lambda~5~-stibane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bromo(difluoro)diphenyl-lambda~5~-stibane is a chemical compound that contains bromine, fluorine, and antimony atoms. It is known for its unique structure and properties, which make it of interest in various fields of scientific research and industrial applications.
Métodos De Preparación
The synthesis of Bromo(difluoro)diphenyl-lambda~5~-stibane typically involves the reaction of diphenylantimony with bromine and fluorine-containing reagents. The reaction conditions often require controlled temperatures and the use of solvents to facilitate the reaction. Industrial production methods may involve scaling up these reactions using continuous flow reactors to ensure consistent quality and yield .
Análisis De Reacciones Químicas
Bromo(difluoro)diphenyl-lambda~5~-stibane undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and organometallic compounds.
The major products formed from these reactions depend on the specific reagents and conditions used .
Aplicaciones Científicas De Investigación
Bromo(difluoro)diphenyl-lambda~5~-stibane has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: It is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use in drug development.
Industry: It is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Bromo(difluoro)diphenyl-lambda~5~-stibane involves its interaction with molecular targets and pathways within cells. It can act as an inhibitor or activator of specific enzymes and receptors, depending on its structure and the nature of the target. The exact molecular targets and pathways involved are still under investigation .
Comparación Con Compuestos Similares
Bromo(difluoro)diphenyl-lambda~5~-stibane can be compared with other similar compounds, such as:
Antimony, bromodifluorodiphenyl-: This compound has a similar structure but may differ in its reactivity and applications.
Ethyl bromodifluoroacetate: This compound contains bromine and fluorine atoms but has a different core structure and is used in different applications.
The uniqueness of this compound lies in its specific combination of bromine, fluorine, and antimony atoms, which confer distinct chemical and physical properties .
Propiedades
Número CAS |
143601-26-7 |
|---|---|
Fórmula molecular |
C12H10BrF2Sb |
Peso molecular |
393.87 g/mol |
Nombre IUPAC |
bromo-difluoro-diphenyl-λ5-stibane |
InChI |
InChI=1S/2C6H5.BrH.2FH.Sb/c2*1-2-4-6-5-3-1;;;;/h2*1-5H;3*1H;/q;;;;;+3/p-3 |
Clave InChI |
YKPPKDSDPLXUGS-UHFFFAOYSA-K |
SMILES canónico |
C1=CC=C(C=C1)[Sb](C2=CC=CC=C2)(F)(F)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


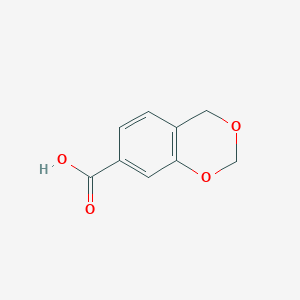
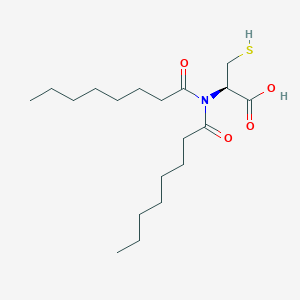
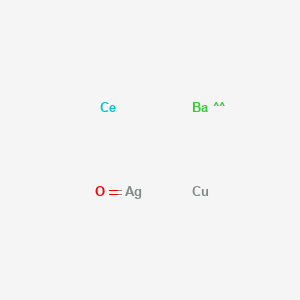
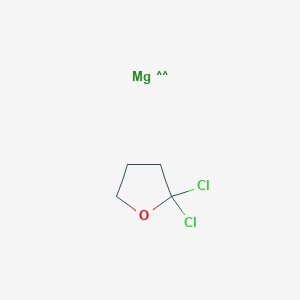
![Tricyclo[12.3.1.1~2,6~]nonadeca-1(18),2(19),3,5,14,16-hexaene-3,8,9,11,12,17-hexol](/img/structure/B12563209.png)
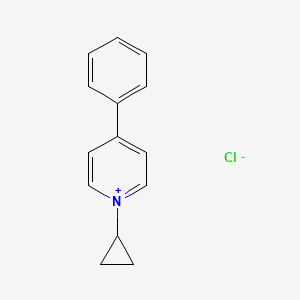
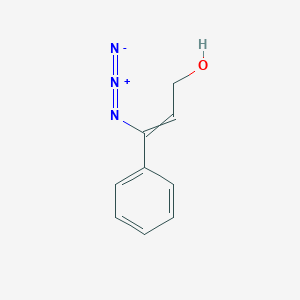
![2-[(3,3,4,4,5,5,6,6,6-Nonafluorohexyl)oxy]cyclohepta-2,4,6-trien-1-one](/img/structure/B12563220.png)
![6-Chloro-8-ethoxytetrazolo[1,5-a]pyridine](/img/structure/B12563227.png)

![[1,1'-Biazulene]-3,7-dione](/img/structure/B12563237.png)

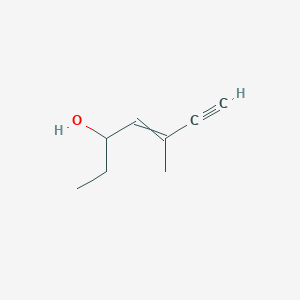
![Bicyclo[2.2.1]heptan-2-ol, 1,3,3-trimethyl-2-phenyl-, (1R,2R,4S)-](/img/structure/B12563259.png)
